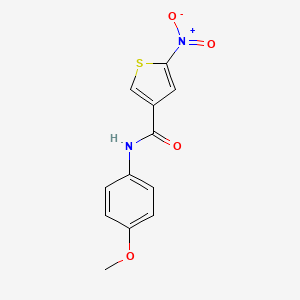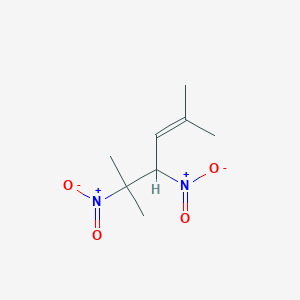
2-Hexene, 2,5-dimethyl-4,5-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexene, 2,5-dimethyl-4,5-dinitro- is an organic compound with the molecular formula C8H14N2O4 It is a derivative of 2-hexene, featuring two nitro groups and two methyl groups attached to the hexene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexene, 2,5-dimethyl-4,5-dinitro- typically involves the nitration of 2,5-dimethyl-2-hexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the hexene backbone .
Industrial Production Methods
Industrial production of 2-Hexene, 2,5-dimethyl-4,5-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexene, 2,5-dimethyl-4,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of 2,5-dimethyl-4,5-diamino-2-hexene.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexene, 2,5-dimethyl-4,5-dinitro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hexene, 2,5-dimethyl-4,5-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexene, 2,5-dimethyl-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2-Hexene, 4,5-dimethyl-: Similar structure but with different positioning of the methyl groups.
2-Hexene, 2,4-dimethyl-: Another isomer with different methyl group positioning.
Propiedades
Número CAS |
188739-22-2 |
|---|---|
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-4,5-dinitrohex-2-ene |
InChI |
InChI=1S/C8H14N2O4/c1-6(2)5-7(9(11)12)8(3,4)10(13)14/h5,7H,1-4H3 |
Clave InChI |
CSICVNAGPYKEJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(C(C)(C)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


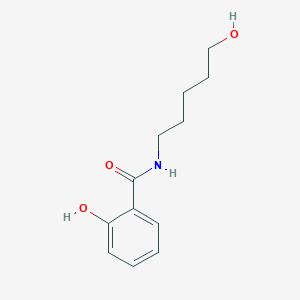
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
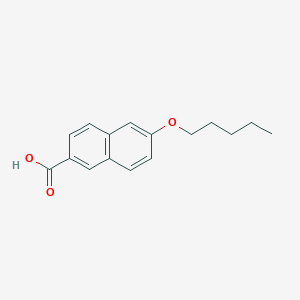
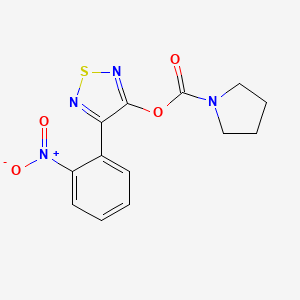
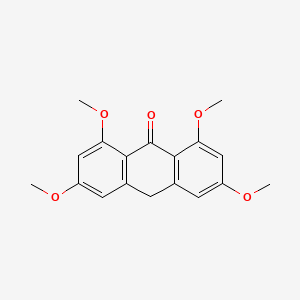


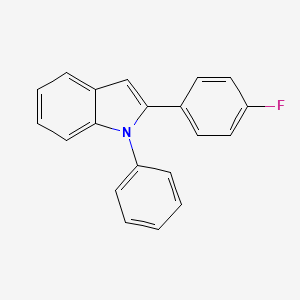
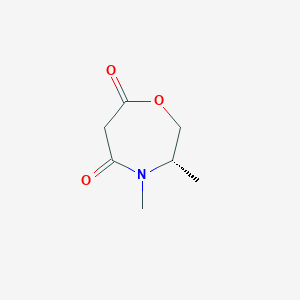
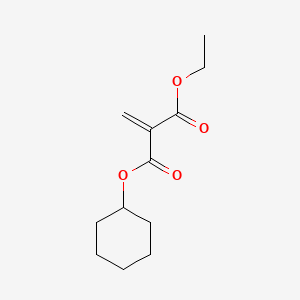
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
